molecular formula C13H19ClN4OS B2729510 2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride CAS No. 1049736-40-4

2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride

Cat. No. B2729510
CAS RN: 1049736-40-4
M. Wt: 314.83
InChI Key: PDRAPFNKULUWPO-UHFFFAOYSA-N
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Description

Heterocyclic pyrimidine scaffolds, which include structures similar to the one you’re asking about, are of great interest in therapeutic research . They offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Molecular Structure Analysis

The molecular structure of related compounds involves a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with other compounds. For example, one study synthesized a series of compounds by reacting a compound with 2-aminopyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their specific structures. For example, one related compound has a molecular weight of 240.31 and is a solid at room temperature .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological systems. For example, some compounds have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .

Safety and Hazards

The safety and hazards of these compounds can vary widely. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Future research in this area is likely to continue exploring the therapeutic potential of heterocyclic pyrimidine scaffolds and similar compounds . This includes developing new synthesis methods and investigating their biological activities .

properties

IUPAC Name

2-[4-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS.ClH/c1-10-8-11-12(14-9-15-13(11)19-10)17-4-2-16(3-5-17)6-7-18;/h8-9,18H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRAPFNKULUWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride

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